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Compound of Interest

Compound Name: 5-lodo-2-methylbenzoic acid

Cat. No.: B1298445

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-lodo-
2-methylbenzoic acid (CAS No. 54811-38-0), a key intermediate in various synthetic
applications. This document outlines available mass spectrometry and infrared spectroscopy
data, along with generalized experimental protocols for acquiring such spectra. Due to the
absence of publicly available experimental NMR data at the time of this report, a detailed
analysis is not included; however, expected chemical shifts are discussed based on the
molecular structure.

Molecular Structure and Properties
e |[UPAC Name: 5-lodo-2-methylbenzoic acid

» Molecular Formula: CsH7102

e Molecular Weight: 262.04 g/mol [1]

o Appearance: Off-white to light yellow crystalline powder.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of
chemical compounds. The following sections present the available and expected spectroscopic
data for 5-lodo-2-methylbenzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

As of this review, experimental *H and 3C NMR data for 5-lodo-2-methylbenzoic acid are not
readily available in public spectral databases. However, based on the structure, the following

characteristic chemical shifts can be predicted.

IH NMR (Proton NMR):

Expected Chemical Shift

Protons Multiplicity
(ppm)

-COOH >10 Singlet (broad)

Aromatic-H 7.0-85 Multiplet

-CHs 22-27 Singlet

13C NMR (Carbon-13 NMR):

Carbon Expected Chemical Shift (ppm)
-C=0 165 - 185

Aromatic C-I 90 - 100

Aromatic C-H 120 - 140

Aromatic C-C 125 - 150

-CHs 20-30

Mass Spectrometry (MS)

Mass spectrometry of 5-lodo-2-methylbenzoic acid confirms its molecular weight. The gas
chromatography-mass spectrometry (GC-MS) data indicates a molecular ion peak
corresponding to the compound's molecular weight.[1]
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miz Proposed Fragment Relative Intensity
262 [M]* (Molecular lon) Top Peak][1]

244 [M - H201* 2nd Highest[1]

216 [M - H20 - COJ* 3rd Highest[1]

Infrared (IR) Spectroscopy

The infrared spectrum of 5-lodo-2-methylbenzoic acid will exhibit characteristic absorption
bands corresponding to its functional groups. While a specific experimental spectrum with
detailed peak assignments is not available, the expected characteristic peaks are listed below
based on established IR spectroscopy principles for benzoic acid derivatives.[3]

. . . Expected Wavenumber
Functional Group Vibration

(cm™)

O-H (Carboxylic Acid) Stretching (H-bonded) 2500-3300 (broad)
C-H (Aromatic) Stretching 3000-3100

C-H (Methyl) Stretching 2850-3000

C=0 (Carboxylic Acid) Stretching 1680-1710

C=C (Aromatic) Stretching 1450-1600

C-O (Carboxylic Acid) Stretching 1210-1320

C-l Stretching 500-600

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.
These methods are based on standard laboratory procedures for the analysis of benzoic acid

derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of 5-lodo-2-methylbenzoic acid in approximately
0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-ds) in an NMR tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

» Data Acquisition: Acquire the *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

» Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier
transform, phasing, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent
such as methanol or acetonitrile.

 Instrumentation: Introduce the sample into the mass spectrometer. For volatile compounds,
gas chromatography (GC) can be used for separation prior to mass analysis. For less
volatile compounds, direct infusion into an electrospray ionization (ESI) or atmospheric
pressure chemical ionization (APCI) source is common.

e Analysis: Acquire the mass spectrum, ensuring to scan a mass range that includes the
expected molecular ion.

« Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry
potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin,
transparent pellet using a hydraulic press.

o Background Spectrum: Record a background spectrum of the empty sample compartment or
a pure KBr pellet.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1298445?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Sample Spectrum: Place the KBr pellet containing the sample in the IR spectrometer and
record the spectrum.

» Data Analysis: The spectrometer software will automatically subtract the background
spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-lodo-2-methylbenzoic acid, from sample preparation to final data
interpretation.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 5-lodo-2-methylbenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298445#spectroscopic-data-nmr-ir-ms-of-5-iodo-2-
methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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